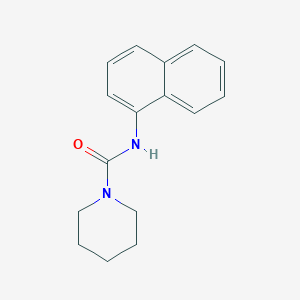

N-(1-naphthyl)-1-piperidinecarboxamide

説明

BenchChem offers high-quality N-(1-naphthyl)-1-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-naphthyl)-1-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C16H18N2O |

|---|---|

分子量 |

254.33 g/mol |

IUPAC名 |

N-naphthalen-1-ylpiperidine-1-carboxamide |

InChI |

InChI=1S/C16H18N2O/c19-16(18-11-4-1-5-12-18)17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,17,19) |

InChIキー |

BDJBPZXZHHZACA-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

Chemical structure and molecular weight of N-(1-naphthyl)-1-piperidinecarboxamide

Physicochemical Characterization, Synthetic Methodology, and Pharmacophore Analysis

Executive Summary

N-(1-Naphthyl)-1-piperidinecarboxamide (IUPAC: N-(naphthalen-1-yl)piperidine-1-carboxamide) is a unsymmetrical urea derivative characterized by a piperidine ring linked via a carbonyl group to a 1-naphthylamine moiety.[1][2][3][4][5] While often utilized as a chemical building block in organic synthesis, this scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Fatty Acid Amide Hydrolase (FAAH) inhibitors and Soluble Epoxide Hydrolase (sEH) inhibitors .

This guide provides a rigorous technical analysis of the compound’s structural properties, synthetic pathways, and biological relevance, designed for application scientists and medicinal chemists.

Part 1: Molecular Identity & Physicochemical Profile[2]

The compound belongs to the class of N,N-disubstituted ureas where one nitrogen is part of a cyclic system (piperidine).[2] The rigidity of the piperidine ring combined with the lipophilic bulk of the naphthalene system creates a distinct steric profile essential for enzyme active site binding.

1.1 Structural Data Table

| Property | Value | Technical Note |

| CAS Number | Not widely listed as generic; derivatives (e.g., 2-ethyl) are common.[2] | Core scaffold identifier. |

| IUPAC Name | N-(naphthalen-1-yl)piperidine-1-carboxamide | Alternate: 1-Piperidinecarboxamide, N-1-naphthalenyl- |

| Molecular Formula | C₁₆H₁₈N₂O | |

| Molecular Weight | 254.33 g/mol | Monoisotopic Mass: 254.1419 |

| H-Bond Donors | 1 (Amide NH) | Critical for active site anchoring.[2] |

| H-Bond Acceptors | 2 (Carbonyl O, Piperidine N) | |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity due to naphthyl group.[2] |

| TPSA | ~32.3 Ų | Topological Polar Surface Area; suggests good membrane permeability.[2] |

1.2 Structural Visualization

The molecule consists of three distinct domains:

-

The Lipophilic Anchor: The 1-Naphthyl ring (planar, aromatic).[2]

-

The Linker: The urea moiety (-NH-CO-N<) providing hydrogen bond donor/acceptor capability.[2]

-

The Solubilizing/Shape Domain: The Piperidine ring (aliphatic, chair conformation).

Part 2: Synthetic Methodology

The synthesis of N-(1-naphthyl)-1-piperidinecarboxamide relies on the nucleophilic addition of a secondary amine (piperidine) to an isocyanate.[2] This route is preferred over carbamoyl chloride methods due to higher atom economy and milder conditions.[2]

2.1 Reaction Logic

-

Electrophile: 1-Naphthyl isocyanate.[2] The isocyanate carbon is highly electrophilic.[2]

-

Nucleophile: Piperidine.[2] The secondary amine is a strong nucleophile (pKa of conjugate acid ~11.2).[2]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are required to prevent hydrolysis of the isocyanate to the symmetric urea (1,3-dinaphthylurea).[2]

2.2 Synthesis Workflow Diagram

Caption: Figure 1. One-pot synthesis via isocyanate coupling.[2] The reaction is driven by the formation of the stable urea linkage.[2]

2.3 Detailed Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).

-

Solubilization: Dissolve 1-Naphthyl isocyanate (1.0 equiv, ~5 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add Piperidine (1.1 equiv) dropwise over 10 minutes. The slight excess ensures complete consumption of the toxic isocyanate.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the isocyanate spot.

-

Workup: The urea product often precipitates from non-polar solvents.[2] If soluble in DCM, wash with 1M HCl (to remove excess piperidine), then brine.[2] Dry over MgSO₄.[2][6]

-

Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield white crystalline solids.[2]

Part 3: Biological Context & Pharmacophore Utility[2]

This specific chemical structure is a template for serine hydrolase inhibitors .[2] The urea carbonyl mimics the amide bond of endogenous substrates (like anandamide), while the lipophilic naphthyl group occupies the hydrophobic channels of the enzyme.

3.1 Target Relevance: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide.[2] Inhibitors of FAAH are investigated for analgesic and anti-inflammatory effects.[2]

-

Mechanism: The active site serine of FAAH attacks the urea carbonyl.[2] Unlike amides, ureas form a stable carbamylated enzyme intermediate (slow hydrolysis), effectively inhibiting the enzyme.

-

SAR Insight: Substitutions on the piperidine ring (e.g., 3-carboxamide or 4-phenyl) dramatically alter selectivity between FAAH and MAGL (Monoacylglycerol Lipase).[2]

3.2 Mechanism of Action Diagram

Caption: Figure 2.[2][7] Mechanism of covalent inhibition of serine hydrolases by piperidine urea derivatives.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

4.1 Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Amide NH: Singlet, δ 8.5–9.0 ppm (Exchangeable with D₂O). Diagnostic peak.

-

Naphthyl Aromatics: Multiplet, δ 7.4–8.2 ppm (7 protons). Look for the characteristic splitting of the 1-substituted naphthalene.

-

Piperidine (α-protons): Multiplet, δ 3.4–3.6 ppm (4 protons adjacent to Nitrogen).[2]

-

Piperidine (β/γ-protons): Multiplet, δ 1.5–1.7 ppm (6 protons).[2]

4.2 Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 255.15 m/z.[2]

-

Fragmentation: High collision energy often cleaves the urea bond, yielding a fragment at m/z ~143 (Naphthyl isocyanate cation) or m/z ~86 (Piperidine cation).

References

-

Methods in Urea Synthesis

-

Pharmacological Scaffold (FAAH Inhibitors)

-

Chemical Property Data

-

Related Scaffold Characterization

- Sigma-Aldrich (Merck). 2-Ethyl-N-(1-naphthyl)-1-piperidinecarboxamide Product Sheet.

-

[2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. fishersci.se [fishersci.se]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

Biophysical and Pharmacological Profiling of N-(1-naphthyl)-1-piperidinecarboxamide Scaffolds: A Technical Guide to Binding Affinity

Executive Summary

The N-(1-naphthyl)-1-piperidinecarboxamide structural motif represents a highly versatile pharmacophore in modern drug discovery. Originally cataloged within 1 for early-stage screening[1], this scaffold and its derivatives have demonstrated significant utility in targeting the endocannabinoid system—specifically Fatty Acid Amide Hydrolase (FAAH)—and emerging kinase targets such as JNK3[2]. This whitepaper dissects the binding affinity landscape of this scaffold, exploring the structural biology that drives its target engagement and detailing the biophysical workflows required to validate its efficacy.

Structural Biology & Pharmacophore Rationale

The potency of the N-(1-naphthyl)-1-piperidinecarboxamide core stems from its precise balance of hydrogen-bonding capability and steric bulk.

-

The Piperidinecarboxamide Core : This moiety acts as a rigid linker that positions the carboxamide oxygen and nitrogen to form critical hydrogen bonds with catalytic residues (e.g., the Ser-Ser-Lys catalytic triad in FAAH)[3].

-

The 1-Naphthyl Substitution : The incorporation of a bulky, hydrophobic 1-naphthyl group serves a dual purpose. First, it restricts the free rotation of the amide bond, locking the molecule into a bioactive conformation[4]. Second, the extended aromatic system facilitates robust

stacking interactions within the hydrophobic acyl-chain binding pockets of target enzymes, significantly lowering the desolvation energy required for binding[4].

Target Landscape & Quantitative Binding Data

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary hydrolytic enzyme for the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to AEA accumulation, producing antinociceptive and anti-inflammatory effects via CB1/CB2 receptor activation[5],[6]. While highly optimized derivatives like 7 (a pyridinyl-piperidinecarboxamide) exhibit sub-micromolar affinity (

Emerging Kinase Targets (JNK3)

Recent high-throughput screening campaigns have identified piperidinecarboxamide and naphthyl-based scaffolds as promising ligands for JNK3, a kinase implicated in neurodegenerative diseases. 2 revealed that piperidinecarboxamide derivatives induce a thermal shift (

Table 1: Comparative Binding Affinity of Piperidinecarboxamide & Naphthyl Scaffolds

| Compound / Scaffold | Primary Target | Binding Affinity | Key Structural Features | Reference |

| PF-3845 | FAAH | Pyridinyl-piperidinecarboxamide | [7] | |

| Analogue 221 | FAAH | 2-Naphthyl-piperidinecarboxamide | [8] | |

| Scaffold IV (Cmpd 7) | JNK3 | Piperidinecarboxamide derivative | [2] | |

| Scaffold I (Cmpd 2) | JNK3 | 1-Naphthyl derivative | [2] | |

| SA-57 | FAAH / MAGL | Piperidinecarboxylic acid ester | [9] |

Mechanistic Visualization

Fig 1: Mechanism of FAAH inhibition by piperidinecarboxamide derivatives and CB1 activation.

Experimental Methodologies for Binding Affinity

To accurately quantify the binding affinity of N-(1-naphthyl)-1-piperidinecarboxamide derivatives, researchers must employ orthogonal biophysical techniques. The following protocols detail the causality and self-validation mechanisms required for robust data generation.

Protocol 1: Fluorescence Thermal Shift (FTS) Assay for Target Engagement

Objective : To determine the thermal stabilization (

Step-by-Step Workflow :

-

Assay Preparation : Prepare a master mix containing 2 µM target protein (e.g., JNK3 or FAAH) and 5X SYPRO Orange dye in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Ligand Addition : Dispense the N-(1-naphthyl)-1-piperidinecarboxamide compound into a 384-well PCR plate to achieve a final concentration of 50 µM (1% DMSO final).

-

Thermal Melt : Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

-

Data Extraction : Calculate the melting temperature (

) from the inflection point of the first derivative of the fluorescence curve.

Self-Validation Checkpoint : The assay must include a DMSO-only negative control to establish the baseline

Protocol 2: Native Mass Spectrometry for Determination

Objective : To directly observe the non-covalent protein-ligand complex in the gas phase and calculate the dissociation constant (

Step-by-Step Workflow :

-

Buffer Exchange : Buffer exchange the target protein into an MS-compatible volatile buffer (e.g., 200 mM ammonium acetate, pH 7.4) using size-exclusion spin columns.

-

Ligand Titration : Incubate 9 µM of the target protein with varying concentrations of the piperidinecarboxamide ligand (0.01 µM to 500 µM) for 30 minutes at room temperature[2].

-

nanoESI-MS Acquisition : Introduce the sample into a Q-TOF mass spectrometer via gold-coated borosilicate capillaries. Apply a gentle capillary voltage (e.g., 1.2 kV) to prevent in-source dissociation of the complex.

-

Calculation : Quantify the peak intensities for the apo-protein (

Self-Validation Checkpoint : A true binding event must exhibit a dose-dependent increase in the

Workflow Visualization

Fig 2: Experimental workflow for screening and validating piperidinecarboxamide binding affinity.

References

- Sigma-Aldrich. "2-ETHYL-N-(1-NAPHTHYL)-1-PIPERIDINECARBOXAMIDE AldrichCPR". Source: sigmaaldrich.com.

- Ghosh, S., et al. "Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice". Source: nih.gov.

- Wikipedia Contributors. "PF-3845". Source: wikipedia.org.

- Walentiny, D. M., et al. "Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice". Source: nih.gov.

- Ignatowska-Jankowska, B. M., et al. "Inhibition of MAGL, but not FAAH, exacerbates endotoxininduced hypothermia". Source: researchgate.net.

- Tocris Bioscience. "PF 3845 | Fatty Acid Amide Hydrolase". Source: tocris.com.

- Nevalainen, T. "Development of Potent and Selective Inhibitors of...". Source: uef.fi.

- Ghareeb, A., et al. "Could Hydrophobicity of Sulfated Pseudo-Trisaccharides Derived from Repurposing Aminoglycoside Tobramycin Modulate the Enzymatic Activity of Heparanase?". Source: nih.gov.

- Wang, Y., et al. "Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry". Source: acs.org.

Sources

- 1. 2-ETHYL-N-(1-NAPHTHYL)-1-PIPERIDINECARBOXAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PF-3845 - Wikipedia [en.wikipedia.org]

- 4. Could Hydrophobicity of Sulfated Pseudo-Trisaccharides Derived from Repurposing Aminoglycoside Tobramycin Modulate the Enzymatic Activity of Heparanase? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PF 3845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 8. erepo.uef.fi [erepo.uef.fi]

- 9. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology and Safety Profiling of N-(1-naphthyl)-1-piperidinecarboxamide: A Mechanistic Evaluation Guide

As a Senior Application Scientist evaluating early-discovery synthetic compounds, establishing a robust safety profile requires looking beyond basic empirical data and understanding the foundational molecular mechanisms at play. N-(1-naphthyl)-1-piperidinecarboxamide is a rare, early-stage research chemical. Because extensive in vivo clinical data is not yet established for this specific molecule, drug development professionals must rely on predictive toxicology driven by its structural moieties.

This compound fuses a 1-naphthylamine-derived functional group with a piperidinecarboxamide scaffold[1]. While the piperidinecarboxamide moiety is a privileged structure frequently utilized in targeted therapeutics (such as cyclin-dependent kinase inhibitors and GPCR modulators)[1], the N-(1-naphthyl) substitution introduces severe structural alerts for genotoxicity and carcinogenicity[2][3].

This whitepaper establishes a self-validating toxicological framework to assess the safety profile of N-(1-naphthyl)-1-piperidinecarboxamide, focusing on metabolic activation, clastogenic potential, and off-target pharmacological liabilities.

Mechanistic Toxicology: The Naphthylamine Liability

The primary toxicological concern for N-(1-naphthyl)-1-piperidinecarboxamide stems from the potential metabolic cleavage and subsequent bioactivation of the naphthylamine group. 1-Naphthylamine and its isomers are recognized human carcinogens, primarily associated with urinary bladder cancer and methemoglobinemia[2][4].

The Causality of Toxicity: The parent molecule itself is generally not the ultimate toxicant; the danger lies in its metabolic bioactivation. If the amide bond is hydrolyzed in vivo, the liberated naphthylamine travels to the liver, where cytochrome P450 enzymes (specifically CYP1A2) catalyze the N-hydroxylation of the arylamine[3][5].

This N-hydroxy metabolite undergoes glucuronidation, facilitating its transport through the systemic circulation to the kidneys and into the bladder. In the acidic environment of the urine (pH < 6), the glucuronide conjugate is rapidly hydrolyzed. This releases the unstable N-hydroxyarylamine, which spontaneously degrades into a highly reactive, electrophilic nitrenium ion[5]. This electrophile covalently binds to urothelial DNA, forming mutagenic DNA adducts that initiate carcinogenesis[2][5]. Furthermore, oxidative stress and reactive oxygen species (ROS) generation from these metabolites contribute to clastogenic effects observed in testicular and uroepithelial tissues[6][7].

Fig 1: Predictive metabolic activation pathway of the naphthylamine moiety leading to DNA adducts.

Pharmacological Liabilities of the Piperidinecarboxamide Scaffold

While the naphthyl group drives genotoxic risk, the piperidinecarboxamide scaffold is biologically active. This framework is found in potent therapeutics like SNS-032 (a CDK2/7/9 inhibitor) and various opioid receptor modulators[1]. Unintended engagement with these targets can lead to off-target cytotoxicity, cell cycle arrest, or central nervous system (CNS) depression[1][8]. Therefore, safety pharmacology profiling must include broad-panel kinase and GPCR screening to rule out off-target binding.

Quantitative Predictive Endpoints

To systematically evaluate these risks, we establish a predictive toxicological endpoint matrix.

Table 1: Predictive Toxicological Endpoints and Structural Alerts

| Structural Moiety | Primary Toxicological Risk | Mechanistic Driver | Target Organ Toxicity |

| 1-Naphthylamine | Genotoxicity / Carcinogenicity | CYP1A2 N-hydroxylation & DNA adduct formation[2][5] | Urinary Bladder, Liver, Testes[7] |

| 1-Naphthylamine | Methemoglobinemia | Oxidation of hemoglobin iron by N-hydroxy metabolites[3][4] | Blood / Erythrocytes |

| Piperidinecarboxamide | Off-target Kinase Inhibition | ATP-competitive binding (e.g., CDK2/7/9)[8] | Systemic (Cytotoxicity / Apoptosis) |

| Piperidinecarboxamide | CNS / GPCR Modulation | Opioid or CGRP receptor antagonism[1][9] | Central Nervous System |

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of N-(1-naphthyl)-1-piperidinecarboxamide must rely on self-validating protocols. A self-validating system includes internal controls (positive/negative) and orthogonal readouts to prevent false positives or negatives, ensuring that the assay proves its own operational integrity during every run.

Protocol 1: Microsomal Stability and Reactive Metabolite Trapping (GSH)

Rationale: To definitively prove whether the compound forms the dangerous nitrenium ion, we must trap the transient electrophile in vitro using Glutathione (GSH) before it degrades.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLM) and rat liver microsomes on ice. Prepare a 10 mM stock of N-(1-naphthyl)-1-piperidinecarboxamide in DMSO.

-

Incubation Matrix: In a 96-well plate, combine 1 mg/mL microsomal protein, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

-

Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

-

Self-Validation Check: Scan for parent mass depletion and specifically monitor for GSH-adduct masses (Parent + 305 Da or Cleaved Naphthyl + 305 Da). The assay's integrity is validated by the inclusion of verapamil as a high-clearance positive control. If verapamil is not cleared, the HLM batch is inactive, and the results are voided.

Protocol 2: High-Throughput In Vitro Micronucleus Assay

Rationale: To assess clastogenicity (chromosome breakage) driven by oxidative stress or DNA adducts[3][6].

Step-by-Step Methodology:

-

Cell Culture: Seed CHO-K1 (Chinese Hamster Ovary) cells in 96-well plates at

cells/well. -

Treatment: Expose cells to N-(1-naphthyl)-1-piperidinecarboxamide at concentrations ranging from 0.1 µM to 100 µM, both in the presence and absence of an S9 metabolic activation fraction (to simulate liver CYP450 activity).

-

Cytochalasin B Block: Add Cytochalasin B (3 µg/mL) to block cytokinesis, resulting in binucleated cells. Incubate for 24 hours.

-

Fixation & Staining: Wash cells with PBS, fix with cold methanol, and stain DNA using Hoechst 33342.

-

Imaging & Scoring: Use an automated high-content imaging system to analyze at least 2000 binucleated cells per well. Score the frequency of micronuclei.

-

Self-Validation Check: The assay is valid only if the positive controls (Mitomycin C for the -S9 condition; Cyclophosphamide for the +S9 condition) show a statistically significant, dose-dependent increase in micronuclei compared to the vehicle control.

Preclinical Screening Workflow

Fig 2: Preclinical toxicology and safety screening workflow for naphthyl-piperidine derivatives.

Conclusion

The safety profile of N-(1-naphthyl)-1-piperidinecarboxamide is heavily dictated by the metabolic fate of its naphthylamine moiety. Without rigorous structure-activity relationship (SAR) optimization to block N-hydroxylation, the compound carries a high predictive risk for genotoxicity and urothelial toxicity. By employing the self-validating in vitro and in vivo frameworks outlined above, drug development professionals can accurately quantify these liabilities and make informed go/no-go decisions early in the discovery pipeline.

References

-

Taylor & Francis. "Naphthylamine – Knowledge and References". Available at: [Link]

-

UNEP Chemicals. "Rotterdam Convention: 2-Naphthylamine Toxicity and Mechanisms". Available at: [Link]

-

New Jersey Department of Health. "Hazard Summary: 1-NAPHTHYLAMINE". Available at: [Link]

-

Bio-Rad. "2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map". Available at: [Link]

-

National Institutes of Health (PMC). "Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines". Available at: [Link]

-

National Institutes of Health (PMC). "The Male Reproductive Toxicity Caused by 2-Naphthylamine Was Related to Testicular Immunity Disorders". Available at: [Link]

-

PubMed. "Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia". Available at: [Link]

-

PubChem. "N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide". Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pic.int [pic.int]

- 4. nj.gov [nj.gov]

- 5. 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 6. Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT2*4, NAT2*5B or NAT2*7B N-acetyltransferase 2 haplotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Male Reproductive Toxicity Caused by 2-Naphthylamine Was Related to Testicular Immunity Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | C17H24N4O2S2 | CID 3025986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of N-(1-naphthyl)-1-piperidinecarboxamide: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(1-naphthyl)-1-piperidinecarboxamide, a substituted urea derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of an isocyanate with an amine.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and methods for purification and characterization.

Introduction

Urea derivatives are a significant class of organic compounds, widely recognized for their presence in numerous FDA-approved drugs, agrochemicals, and other functional materials.[2][3] The urea functional group is a key structural feature that can participate in hydrogen bonding and other molecular interactions, making it a valuable moiety in the design of biologically active molecules. The synthesis of N-(1-naphthyl)-1-piperidinecarboxamide serves as a representative example of the formation of unsymmetrical ureas, which are often prepared through the reaction of an isocyanate with a primary or secondary amine.[1][2]

This protocol details a reliable and efficient method for the synthesis of N-(1-naphthyl)-1-piperidinecarboxamide, a compound with potential for further investigation in various therapeutic areas. The choice of 1-naphthyl isocyanate and piperidine as starting materials allows for a straightforward nucleophilic addition reaction, leading to the desired product in good yield and purity.

Reaction Scheme

The synthesis of N-(1-naphthyl)-1-piperidinecarboxamide proceeds via the nucleophilic addition of piperidine to 1-naphthyl isocyanate. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon atom of the isocyanate group, followed by proton transfer to form the stable urea linkage.

Sources

Application Note: Preparation of N-(1-naphthyl)-1-piperidinecarboxamide Stock Solutions in Dimethyl Sulfoxide (DMSO)

Abstract

This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-(1-naphthyl)-1-piperidinecarboxamide in dimethyl sulfoxide (DMSO). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require accurate and stable solutions for their experimental workflows. This document emphasizes safety, scientific integrity, and best practices to ensure the reliability and reproducibility of experimental results.

Introduction

N-(1-naphthyl)-1-piperidinecarboxamide is a synthetic organic compound featuring a naphthyl moiety linked to a piperidine ring via a carboxamide group. While this specific compound is not extensively documented in mainstream literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The naphthyl group is a common pharmacophore found in various biologically active molecules, and the piperidine ring is a prevalent scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The carboxamide linkage provides a stable, polar backbone.

Given its aromatic and relatively nonpolar nature, N-(1-naphthyl)-1-piperidinecarboxamide is expected to have low solubility in aqueous solutions but good solubility in polar aprotic solvents like DMSO. DMSO is a powerful and versatile solvent widely used in biological research for its ability to dissolve a broad range of compounds and its miscibility with water.[1] However, proper handling and consideration of its own biological effects are crucial. This guide provides a comprehensive framework for the effective use of DMSO as a solvent for N-(1-naphthyl)-1-piperidinecarboxamide.

Materials and Equipment

Chemicals

-

N-(1-naphthyl)-1-piperidinecarboxamide (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity (e.g., PharmaSolvent Grade)

-

Inert gas (e.g., argon or nitrogen)

Equipment

-

Analytical balance (readability to at least 0.1 mg)

-

Calibrated pipettes and sterile, disposable tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Sterile, amber glass vials with PTFE-lined screw caps or cryovials

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

3.1. N-(1-naphthyl)-1-piperidinecarboxamide: The specific toxicological properties of this compound have not been extensively characterized. Therefore, it should be handled with care as a potentially hazardous substance. Avoid inhalation of dust and direct contact with skin and eyes.

3.2. Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation.[2][3][4] A primary hazard of DMSO is its ability to be readily absorbed through the skin, carrying dissolved substances along with it.[2] Therefore, it is imperative to wear appropriate PPE, especially gloves, when handling DMSO and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood.

Physicochemical Properties

A summary of the relevant properties of N-(1-naphthyl)-1-piperidinecarboxamide and DMSO is provided in the table below.

| Property | N-(1-naphthyl)-1-piperidinecarboxamide | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₁₆H₁₈N₂O | (CH₃)₂SO |

| Molecular Weight | 254.33 g/mol (calculated) | 78.13 g/mol |

| Appearance | Assumed to be a solid powder | Colorless liquid |

| Solubility | Expected to be high in DMSO[2] | Miscible with water and many organic solvents[1] |

| Boiling Point | Not available | 189 °C (372 °F) |

| Freezing Point | Not available | 18.5 °C (65.3 °F) |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of N-(1-naphthyl)-1-piperidinecarboxamide in DMSO. The principles can be adapted for other desired concentrations.

Rationale for Methodological Choices

-

Anhydrous DMSO: DMSO is hygroscopic, and the presence of water can affect the solubility of hydrophobic compounds and the stability of the stock solution. Using anhydrous DMSO minimizes these risks.

-

Inert Gas: While not always necessary, flushing vials with an inert gas can displace oxygen and moisture, which may be beneficial for the long-term stability of the compound, especially if it is susceptible to oxidation.

-

Amber Vials: To protect the compound from potential photodegradation.

-

Stepwise Dilution: When preparing working solutions from the DMSO stock, it is crucial to perform serial dilutions to avoid precipitation of the compound in aqueous media.

Step-by-Step Procedure

-

Pre-weighing Preparation:

-

Allow the container of N-(1-naphthyl)-1-piperidinecarboxamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Place a sterile, amber glass vial on the analytical balance and tare the weight.

-

-

Weighing the Compound:

-

Carefully weigh out 2.54 mg of N-(1-naphthyl)-1-piperidinecarboxamide into the tared vial.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 254.33 g/mol x (1000 mg / 1 g) = 2.54 mg

-

-

-

Solvent Addition:

-

Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

-

-

Dissolution:

-

Securely cap the vial and vortex thoroughly for at least one minute to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid material has dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes. Aromatic amides are generally highly soluble in DMSO, so complete dissolution is expected.[2]

-

-

Storage:

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

If desired, briefly flush the headspace of each aliquot vial with an inert gas before sealing.

-

Store the stock solution aliquots at -20°C or -80°C. Under these conditions, the solution should be stable for at least 6 months.

-

Workflow Visualization

The following diagram illustrates the key steps in the preparation of the N-(1-naphthyl)-1-piperidinecarboxamide stock solution.

Caption: Workflow for preparing a 10 mM stock solution.

Preparation of Working Solutions

When preparing working solutions for cell-based assays or other aqueous systems, it is critical to keep the final DMSO concentration low, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.

Caption: Example of a two-step serial dilution.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for preparing stock solutions of N-(1-naphthyl)-1-piperidinecarboxamide in DMSO. Adherence to these guidelines, particularly with respect to safety precautions and the use of high-purity reagents, will ensure the integrity of the stock solutions and the validity of the experimental data derived from their use.

References

-

Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

-

Carl ROTH. Safety Data Sheet: DMSO. [Link]

-

Carl ROTH. Safety Data Sheet: Dimethyl sulfoxide. [Link]

-

Smolecule. DMSO Solubility & Stock Solution Preparation. [Link]

-

ResearchGate. How do I make a stock solution of a substance in DMSO?[Link]

-

PubChem. 1-Piperidinecarboxamide. [Link]

-

ResearchGate. Solvation of Amides in DMSO and CDCl3. [Link]

-

GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

-

Gaylord Chemical. DMSO PharmaSolvent Grade. [Link]

-

gChem. DMSO. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

Sources

Formulation of N-(1-naphthyl)-1-piperidinecarboxamide for Intraperitoneal Injection: A Strategic Guide to Vehicle Selection and Preparation for Preclinical Research

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation of the novel chemical entity N-(1-naphthyl)-1-piperidinecarboxamide for intraperitoneal (IP) injection in preclinical animal models. Given the limited publicly available data on this compound, this application note focuses on establishing a robust, scientifically-grounded workflow for formulation development. We will explore systematic approaches to physicochemical characterization, solvent and excipient selection, and the preparation of a stable, injectable dosage form suitable for early-stage in vivo studies. The protocols and principles outlined herein are designed to ensure experimental reproducibility, safety, and the generation of reliable pharmacological data.

Introduction: The Challenge of "Difficult-to-Formulate" Compounds

N-(1-naphthyl)-1-piperidinecarboxamide, like many new chemical entities (NCEs) in the drug discovery pipeline, is presumed to have poor aqueous solubility due to its lipophilic naphthyl and piperidine moieties.[1] The intraperitoneal (IP) route is frequently employed in early preclinical efficacy and pharmacokinetic studies as it bypasses the gastrointestinal tract and first-pass metabolism, offering a valuable method for assessing a compound's systemic effects.[2] However, the successful use of this route is critically dependent on a formulation that can solubilize the drug and is well-tolerated by the animal model.

Administering a poorly formulated compound can lead to several complications:

-

Precipitation at the injection site: This can cause pain, inflammation, and erratic drug absorption, leading to highly variable and unreliable data.

-

Poor bioavailability: If the drug does not remain in solution, its absorption into the systemic circulation will be limited.[3]

-

Vehicle-induced toxicity: The solvents and excipients used to dissolve the compound may have their own pharmacological or toxicological effects, confounding the study results.[4]

Therefore, a systematic approach to formulation development is not merely a preparatory step but a critical component of the experimental design. This guide will walk researchers through the necessary decision-making processes and provide a robust template protocol.

Pre-Formulation Assessment: Characterizing Your Compound

Before any formulation work can begin, key physicochemical properties of N-(1-naphthyl)-1-piperidinecarboxamide must be determined. This data will guide all subsequent decisions.

Solubility Profiling

The cornerstone of formulation development is understanding the compound's solubility in a range of pharmaceutically acceptable solvents. This involves screening for solubility in vehicles commonly used for parenteral administration.

Experimental Protocol: Equilibrium Solubility Assessment

-

Add an excess amount of N-(1-naphthyl)-1-piperidinecarboxamide (e.g., 10 mg) to a series of 1.5 mL microcentrifuge tubes.

-

To each tube, add 1 mL of a different solvent vehicle (see Table 1 for suggestions).

-

Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis (e.g., mobile phase for HPLC).

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Table 1: Hypothetical Solubility Data for N-(1-naphthyl)-1-piperidinecarboxamide

| Vehicle | Type | Estimated Solubility (mg/mL) | Remarks |

| Water for Injection (WFI) | Aqueous | < 0.001 | Practically Insoluble. Requires solubilization strategy. |

| 0.9% Saline | Aqueous | < 0.001 | Practically Insoluble. |

| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 100 | Excellent solubilizer, but potential for toxicity at high doses. |

| Ethanol (Dehydrated Alcohol, USP) | Co-solvent | ~15 | Good solubilizing power, but can cause stinging upon injection. |

| Polyethylene Glycol 400 (PEG 400) | Co-solvent | ~40 | Viscous co-solvent, often used in combination with others. |

| Polysorbate 80 (Tween® 80) | Surfactant | > 50 | Can form micelles to solubilize lipophilic compounds.[5] |

| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | ~25 | Forms inclusion complexes to enhance solubility.[6] |

Note: This data is illustrative. Actual experimental determination is required.

Formulation Strategy Workflow

Based on the pre-formulation data, a logical workflow can be established to select the most appropriate formulation strategy. The goal is to use the minimal amount of organic solvent or excipient necessary to achieve the desired concentration while ensuring the final formulation is biocompatible.

Figure 1. Decision workflow for selecting a suitable formulation strategy for a poorly soluble compound intended for intraperitoneal injection.

Recommended Protocol: Co-Solvent Formulation

A co-solvent system is often the most direct path for formulating a poorly soluble compound for early-stage research. The following protocol uses a ternary system of DMSO, PEG 400, and 0.9% Saline, which is a common and generally well-tolerated vehicle.

Disclaimer: This protocol is a template. The final ratios must be optimized based on the experimentally determined solubility and stability of N-(1-naphthyl)-1-piperidinecarboxamide. The final concentration of DMSO should be kept as low as possible.

Materials and Equipment

-

N-(1-naphthyl)-1-piperidinecarboxamide

-

Dimethyl Sulfoxide (DMSO), USP Grade

-

Polyethylene Glycol 400 (PEG 400), NF Grade

-

0.9% Sodium Chloride for Injection, USP (Saline)

-

Sterile, depyrogenated glass vials

-

Sterile syringes and needles (23-27 gauge recommended for IP injection)[7][8]

-

0.22 µm sterile syringe filter (ensure compatibility with DMSO)

-

Analytical balance

-

Vortex mixer

-

Calibrated pipettes

Formulation Preparation Workflow

Figure 2. Step-by-step workflow for preparing a co-solvent based formulation for intraperitoneal injection.

Detailed Step-by-Step Protocol (Example: 1 mg/mL Formulation)

This protocol prepares 10 mL of a 1 mg/mL solution in a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).

-

Preparation: Work in a clean, controlled environment (e.g., a laminar flow hood) to maintain sterility.[9]

-

Weigh Compound: Accurately weigh 10 mg of N-(1-naphthyl)-1-piperidinecarboxamide into a sterile 15 mL glass vial.

-

Add DMSO: Add 1.0 mL of DMSO to the vial. Vortex vigorously until the compound is completely dissolved. The solution should be clear and free of particulates.

-

Add PEG 400: Add 4.0 mL of PEG 400 to the vial. Vortex thoroughly to ensure a homogenous mixture.

-

Add Saline: Slowly add 5.0 mL of 0.9% Saline to the vial in a drop-wise manner while continuously vortexing. This is a critical step where precipitation can occur. If the solution remains clear, proceed to the next step. If it becomes cloudy, the formulation has failed and the vehicle composition must be re-optimized (e.g., by increasing the ratio of organic co-solvents).

-

Sterile Filtration: Aseptically draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile, sealed vial. This terminal sterilization step removes any potential microbial contamination.[10]

-

Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, date, and "Sterile - For IP injection in laboratory animals." Store as dictated by the compound's stability profile (typically at 2-8°C, protected from light).

Quality Control and Administration

Pre-Administration Checks

-

Visual Inspection: Before each use, visually inspect the solution against a black and white background. Do not use if any particulates, cloudiness, or color change is observed.

-

Warm to Room Temperature: If stored refrigerated, allow the formulation to warm to room temperature before injection to reduce potential discomfort for the animal.

Intraperitoneal Injection Procedure

The IP injection should be performed by trained personnel following approved institutional animal care and use committee (IACUC) guidelines.

-

Restraint: Securely and safely restrain the animal (e.g., mouse or rat).[7][8]

-

Site Disinfection: Disinfect the injection site on the lower right abdominal quadrant with 70% alcohol.[8] This location helps to avoid puncturing the cecum or bladder.

-

Injection: Insert a new, sterile needle (bevel up) at a 30-45 degree angle.[7]

-

Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[8]

-

Administer: If aspiration is clear, slowly and steadily inject the formulation.

-

Monitor: Monitor the animal post-injection for any signs of distress.

Conclusion

The successful in vivo evaluation of N-(1-naphthyl)-1-piperidinecarboxamide via intraperitoneal injection is fundamentally dependent on the development of a high-quality, stable, and well-tolerated formulation. The absence of specific physicochemical data for this NCE necessitates a systematic, data-driven approach as outlined in this guide. By performing thorough solubility profiling and employing a logical formulation strategy, researchers can create a reliable vehicle, such as the co-solvent system detailed herein. This methodical process minimizes experimental variability, ensures animal welfare, and ultimately leads to the generation of accurate and reproducible scientific data.

References

-

Aluri, K. C., et al. (2023). "Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice." International Journal of Pharmacy, 636, 122787. Available at: [Link]

-

Armein. (2024). "Grasping the Process of Sterile Injectables Manufacturing." Available at: [Link]

-

TSA Process Equipments. (2023). "Sterile Injectables Explained: A Guide to Manufacturing & Quality Measures." Available at: [Link]

-

CD Bioparticles. "Intraperitoneal Administration." Available at: [Link]

-

Queen's University. "Intraperitoneal Injection in Rats." Available at: [Link]

-

Kawabata, Y., et al. (2011). "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications." International Journal of Pharmacy, 420(1), 1-10. Available at: [Link]

-

PubChem. "N-(1-Naphthyl)-4-phenyl-1-piperazinecarboxamide." National Center for Biotechnology Information. Available at: [Link]

-

Esco Pharma. "Terminally Sterilized Products." Available at: [Link]

-

Queen's University. "Intraperitoneal Injection in Mice." Available at: [Link]

-

Michael, I. (2025). "Formulation strategies for poorly soluble drugs." ResearchGate. Available at: [Link]

-

Van den Mooter, G. (2012). "Strategies for formulating and delivering poorly water-soluble drugs." Academia.edu. Available at: [Link]

-

PDA Journal of Pharmaceutical Science and Technology. (2022). "Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions." Available at: [Link]

-

Pharmaceutical Technology. (2022). "Excipients for Solubility Enhancement of Parenteral Formulations." Available at: [Link]

-

Taylor & Francis Group. (2017). "Excipient Selection and Criteria for Injectable Dosage Forms." Available at: [Link]

-

Wikipedia. "N-(1-Naphthyl)ethylenediamine." Available at: [Link]

-

Struble, E. B., et al. (2020). "Biologic excipients: Importance of clinical awareness of inactive ingredients." PLOS ONE, 15(6), e0235076. Available at: [Link]

Sources

- 1. (PDF) Strategies for formulating and delivering poorly water-soluble drugs [academia.edu]

- 2. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 9. Sterile Injectables Explained: A Guide to Manufacturing & Quality Measures [tsaprocessequipments.com]

- 10. Grasping the Process of Sterile Injectables Manufacturing [armeinpharma.com]

Application Note: Optimizing Incubation Times for N-(1-naphthyl)-1-piperidinecarboxamide Experiments

Abstract & Introduction

This application note details the optimization of incubation parameters for N-(1-naphthyl)-1-piperidinecarboxamide (and its structural analogs). Chemically characterized by a lipophilic naphthyl moiety linked via a urea/carboxamide bridge to a piperidine ring, this scaffold is a privileged structure in medicinal chemistry, most notably as a slow-binding inhibitor of serine hydrolases (e.g., Soluble Epoxide Hydrolase [sEH] or Fatty Acid Amide Hydrolase [FAAH]).

Standard "mix-and-read" screening protocols often underestimate the potency of this compound class. Because of the bulky naphthyl group and the urea linkage, these molecules frequently exhibit Time-Dependent Inhibition (TDI) , where the equilibrium between the inhibitor and the enzyme (

This guide provides a validated workflow to determine the optimal Pre-Incubation Time (

Scientific Mechanism: Why Incubation Time Matters

The Kinetic Problem

N-(1-naphthyl)-1-piperidinecarboxamide functions as a transition-state mimic. The binding mechanism is rarely a simple rapid equilibrium (

-

Step 1 (Rapid): Formation of a loose collision complex (

). -

Step 2 (Slow): Isomerization to a tight-binding complex (

).

If the incubation time is too short, you measure only the initial weak binding (

Kinetic Pathway Visualization

The following diagram illustrates the kinetic states necessitating optimized incubation.

Figure 1: Two-step binding mechanism characteristic of Naphthyl-Piperidine Ureas. The transition from EI to EI* is the rate-limiting step requiring optimized pre-incubation.

Experimental Protocols

Protocol A: Determining Optimal Pre-Incubation Time ( )

Objective: Identify the time required for the

Reagents

-

Buffer: 25 mM Bis-Tris (pH 7.0), 0.1 mg/mL BSA (critical to prevent non-specific binding of the naphthyl group).

-

Enzyme: Target Hydrolase (e.g., recombinant human sEH or FAAH).

-

Substrate: Fluorogenic substrate (e.g., PHOME or AMC-arachidonoyl amide) at

concentration. -

Compound: N-(1-naphthyl)-1-piperidinecarboxamide (10 mM DMSO stock).

Step-by-Step Workflow

-

Preparation: Prepare a 10-point dilution series of the compound (10 µM to 0.1 nM).

-

Plate Setup: Prepare 4 identical assay plates (384-well black).

-

Enzyme Addition: Add enzyme solution to all wells.

-

Variable Pre-Incubation:

-

Plate 1: Add Substrate immediately (0 min pre-incubation).

-

Plate 2: Incubate Enzyme + Compound for 15 mins at RT.

-

Plate 3: Incubate Enzyme + Compound for 30 mins at RT.

-

Plate 4: Incubate Enzyme + Compound for 60 mins at RT.

-

-

Reaction Initiation: Add substrate to Plates 2, 3, and 4 after their respective wait times.

-

Read: Measure fluorescence kinetics for 20 minutes (linear range).

Data Analysis

Calculate the

-

Optimal Time: The time point where the

curve plateaus (stops shifting left).

Protocol B: Linearity & Stability Validation

Objective: Ensure the enzyme remains active during the extended incubation required by the compound.

-

Incubate Enzyme alone (with DMSO vehicle) for 0, 30, 60, and 120 minutes.

-

Add saturating substrate.

-

Measure

. -

Acceptance Criteria: The enzyme must retain >80% activity at the chosen pre-incubation time compared to T=0.

Optimization Workflow Diagram

This flowchart guides the decision-making process for selecting the final assay parameters.

Figure 2: Decision tree for establishing incubation parameters based on IC50 shift magnitude.

Data Interpretation & Troubleshooting

Expected Data Profiles

The table below summarizes typical results for N-(1-naphthyl)-1-piperidinecarboxamide derivatives in hydrolase assays.

| Parameter | Fast Equilibrium (0 min) | Optimized Pre-Incubation (30-60 min) | Interpretation |

| IC50 Value | ~500 nM | ~15 nM | 33x Potency Shift. Indicates slow-onset inhibition. |

| Hill Slope | ~1.0 | > 1.5 | Steep slopes often accompany tight-binding kinetics. |

| Max Inhibition | 85-90% | >99% | Longer incubation allows full saturation of the active site. |

Common Pitfalls

-

"The Drop-off": If activity decreases in the control wells (DMSO only) after 60 mins, your enzyme is dying.

-

Fix: Add 0.01% Triton X-100 or increase BSA to 0.1% to stabilize the protein.

-

-

Solubility Limit: The naphthyl group is highly hydrophobic. If the

curve flattens at 50% inhibition, the compound may be precipitating.-

Fix: Ensure final DMSO concentration is 1-2% and avoid freezing/thawing the stock solution repeatedly.

-

References

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

-

Morisseau, C., & Hammock, B. D. (2005). Impact of soluble epoxide hydrolase inhibitors on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58.

-

Holdgate, G. A., et al. (2018). Kinetic Primer: A guide to the use of kinetic data in drug discovery. Journal of Computer-Aided Molecular Design, 32, 777-789.

-

PubChem Compound Summary. (2023). N-(1-Naphthyl)-1-piperidinecarboxamide derivatives. National Library of Medicine.

Handling and storage guidelines for N-(1-naphthyl)-1-piperidinecarboxamide powder

Application Note: Advanced Handling, Reconstitution, and Storage Dynamics for N-(1-naphthyl)-1-piperidinecarboxamide Derivatives

Executive Summary

N-(1-naphthyl)-1-piperidinecarboxamide and its alkylated derivatives (e.g., 2-methyl or 2-ethyl variants) are potent, highly lipophilic small molecules frequently utilized in pharmacological screening libraries. This structural motif is a foundational scaffold in the development of neurokinin-1 (NK-1) receptor antagonists and fatty acid amide hydrolase (FAAH) inhibitors[1],[2]. Due to their high partition coefficient (LogP) and the planar, electron-rich naphthyl aromatic system, these compounds exhibit distinct solubility and stability challenges. This guide provides a causality-driven, self-validating protocol for the reconstitution, storage, and assay preparation of this chemical class to ensure absolute data integrity in preclinical workflows.

Physicochemical Profiling & Storage Causality

The structural combination of a piperidine ring and a bulky naphthyl group via a carboxamide linker dictates the molecule's behavior in solution and its storage requirements:

-

Lipophilicity & Solvation: The naphthyl moiety drives the LogP to approximately 3.5–4.5, rendering the powder virtually insoluble in aqueous buffers. Organic solvents like Dimethyl Sulfoxide (DMSO) are required to disrupt the intermolecular hydrogen bonding of the carboxamide core[2].

-

Chemical Stability: While the carboxamide bond is highly resistant to standard physiological hydrolysis, the electron-rich naphthyl ring is susceptible to slow photo-oxidation if exposed to UV light and atmospheric oxygen over prolonged periods.

-

Causality in Storage: The dry powder must be stored at 4°C or -20°C in a desiccated, dark environment. Exposure to ambient humidity can lead to the hydration of the powder. Hydration not only alters the molecular weight calculations (leading to inaccurate dosing) but also severely impedes rapid dissolution in organic solvents[3].

Table 1: Quantitative Physicochemical Properties and Solvent Compatibility

| Property / Solvent | Value / Compatibility | Mechanistic Rationale |

| Molecular Weight | ~254.3 g/mol (Base Core) | Varies slightly with alkylation (e.g., 2-ethyl variant is ~282.4 g/mol ). |

| Aqueous Solubility | < 0.1 mg/mL | High lipophilicity causes rapid precipitation and colloidal aggregation in water. |

| DMSO Solubility | > 25 mg/mL (~100 mM) | Optimal solvent; fully solvates the hydrophobic naphthyl system[2]. |

| Ethanol Solubility | ~5-10 mg/mL | Secondary option; useful for specific in vivo co-solvent vehicle formulations. |

Core Handling Protocol: Reconstitution & Aliquoting

To maintain scientific integrity, the reconstitution process must strictly prevent the introduction of atmospheric water into the stock solution. Water in DMSO stocks will cause the highly hydrophobic N-(1-naphthyl)-1-piperidinecarboxamide to form microscopic aggregates over time.

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the sealed powder vial from cold storage and allow it to equilibrate to room temperature (RT) inside a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining stock concentration accuracy and promoting degradation.

-

-

Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM or 50 mM master stock. Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquoting: Dispense the master stock into single-use amber microcentrifuge tubes (e.g., 20–50 µL per tube).

-

Causality: Repeated freeze-thaw cycles draw moisture into the DMSO. Aliquoting ensures the compound is only thawed once immediately prior to the assay, preserving the integrity of the carboxamide bond.

-

-

Cryogenic Storage: Store aliquots at -20°C or -80°C. The amber tubes protect the compound from photo-oxidation[3].

Fig 1: Optimal reconstitution and storage workflow for lipophilic piperidinecarboxamide powders.

Self-Validating Assay Preparation (In Vitro & In Vivo)

A major pitfall in drug development is the unrecognized precipitation of lipophilic compounds upon dilution into aqueous assay media. This phenomenon creates false negatives (due to lack of bioavailable compound) or artifactual assay interference (PAINS-like behavior). The following protocol integrates a self-validating Quality Control (QC) step to guarantee monodispersity.

In Vitro Dilution & Validation Protocol:

-

Thaw: Thaw a single DMSO aliquot at RT. Visually inspect for precipitates; if cloudy, warm to 37°C and sonicate until clear.

-

Intermediate Dilution: Perform a serial dilution in pure DMSO to 1000x your final desired assay concentration.

-

Aqueous Transfer: Dilute the 1000x stock 1:1000 directly into warmed (37°C) assay buffer or culture media while vortexing vigorously. Note: Final DMSO concentration must be ≤ 0.1% to prevent solvent-induced cytotoxicity.

-

Self-Validation Step (Critical): Measure the optical density at 600 nm (OD600) or use Dynamic Light Scattering (DLS) on the final aqueous solution.

-

Causality: An increase in OD600 compared to a blank, or the detection of particles >100 nm via DLS, indicates the formation of colloidal aggregates. If aggregates are present, the assay data will be invalid. You must re-optimize the vehicle (e.g., by adding 0.01% BSA to act as a lipid carrier).

-

In Vivo Formulation Strategy: For animal dosing, pure DMSO is highly toxic. Use a co-solvent cascade to maintain solubility:

-

Dissolve the required dose in 5% DMSO.

-

Add 10% Tween-80 or Kolliphor EL and vortex until homogenous.

-

Slowly add 85% sterile saline dropwise while continuously mixing. This creates a stable micellar suspension suitable for intraperitoneal (i.p.) or oral (p.o.) administration.

Fig 2: Self-validating protocol for aqueous dilution and aggregate detection prior to assays.

References

-

National Institutes of Health (NIH). "Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting". PMC. URL:[Link]

Sources

Technical Support Center: Improving the Aqueous Solubility of N-(1-naphthyl)-1-piperidinecarboxamide

Welcome to the technical support center for N-(1-naphthyl)-1-piperidinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your research goals.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(1-naphthyl)-1-piperidinecarboxamide compound showing poor aqueous solubility?

A1: The limited aqueous solubility of N-(1-naphthyl)-1-piperidinecarboxamide is primarily due to its molecular structure. The presence of the large, hydrophobic naphthyl group and the piperidine ring contributes to its lipophilic nature. For a compound to dissolve in water, it must overcome the strong intermolecular forces of the water molecules, which is energetically unfavorable for large, nonpolar molecules.

Q2: I've dissolved my compound in DMSO for my in vitro assays, but it precipitates when I add it to the aqueous buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While a potent solvent like DMSO can effectively dissolve your compound at a high concentration, this solution is often supersaturated. When this concentrated stock is introduced into an aqueous buffer, the overall solvent properties change dramatically. The water content increases, reducing the solvent's capacity to keep the hydrophobic compound in solution, thus leading to precipitation.

To mitigate this, you can try a few strategies:

-

Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay that still maintains solubility.

-

Use a co-solvent mixture: Instead of pure DMSO, a mixture of DMSO and other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) might provide a more stable solution upon dilution.[1][2]

-

Employ surfactants: Surfactants can help to keep the compound dispersed in the aqueous phase.[3]

Q3: What are the main strategies I can use to improve the aqueous solubility of my compound for in vivo studies?

A3: For in vivo applications, where direct injection of organic solvents is often not feasible, several formulation strategies can be employed. These can be broadly categorized into physical and chemical modifications.[4]

-

Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), creating solid dispersions, and forming complexes with cyclodextrins.[4][5]

-

Chemical Modifications: This approach involves altering the molecule itself to be more water-soluble. Common methods include salt formation and creating prodrugs.[4][6]

The choice of strategy will depend on the specific properties of your compound and the requirements of your study.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for common solubility enhancement techniques.

Technique 1: Co-Solvent Formulation

When to use this technique: This is often the first approach for early-stage in vitro and in vivo studies due to its simplicity. It's particularly useful for compounds that are soluble in water-miscible organic solvents.[7]

Causality behind the choice: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to dissolve.[8] They disrupt the hydrogen bonding network of water, creating "pockets" where the nonpolar drug can reside.[9]

Troubleshooting

-

Issue: The compound precipitates even with a co-solvent.

-

Solution:

-

Increase the proportion of the co-solvent. However, be mindful of potential toxicity or off-target effects of the co-solvent in your experimental system.

-

Try a different co-solvent or a combination of co-solvents. Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

-

Gently warming the solution can sometimes help, but be cautious of compound stability at elevated temperatures.

-

-

Experimental Protocol: Preparing a Co-Solvent Formulation

-

Solvent Screening: Determine the solubility of N-(1-naphthyl)-1-piperidinecarboxamide in a range of individual, pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Binary and Ternary Systems: Prepare various mixtures of the best-performing co-solvents with water. For example, start with a 10% co-solvent in water and incrementally increase the co-solvent concentration.

-

Solubility Determination: Use the shake-flask method to determine the equilibrium solubility in each co-solvent system.[10]

-

Add an excess amount of the compound to a known volume of the co-solvent mixture in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Data Presentation:

| Co-Solvent System (v/v) | Solubility (mg/mL) |

| Water | < 0.1 |

| 20% Ethanol in Water | [Insert experimental data] |

| 40% PEG 400 in Water | [Insert experimental data] |

| 20% Ethanol / 20% PEG 400 in Water | [Insert experimental data] |

Visualization of the Co-Solvency Workflow

Caption: Workflow for determining solubility in co-solvent systems.

Technique 2: Micellar Solubilization with Surfactants

When to use this technique: When co-solvents are insufficient or when you need to create a stable aqueous formulation for oral or parenteral administration.[12]

Causality behind the choice: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like N-(1-naphthyl)-1-piperidinecarboxamide can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, thus increasing their apparent solubility.[3]

Troubleshooting

-

Issue: The solubility enhancement is minimal.

-

Solution:

-

Ensure the surfactant concentration is above its CMC.

-

Try a different type of surfactant. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations due to their lower toxicity.[14]

-

The choice of surfactant can be critical; for instance, cationic drugs may not see improved solubility with anionic surfactants.[12]

-

-

Experimental Protocol: Phase Solubility Studies with Surfactants

-

Surfactant Selection: Choose a panel of pharmaceutically acceptable surfactants (e.g., Tween® 80, Cremophor® EL, Sodium Dodecyl Sulfate).

-

Prepare Surfactant Solutions: Create a series of aqueous solutions with increasing concentrations of each surfactant.

-

Phase Solubility Diagram Construction:

-

Add an excess amount of N-(1-naphthyl)-1-piperidinecarboxamide to each surfactant solution.

-

Equilibrate the samples using the shake-flask method as described previously.

-

Analyze the concentration of the dissolved compound in the supernatant.

-

Plot the solubility of the compound as a function of the surfactant concentration. The slope of this line can provide information about the solubilization efficiency.

-

Data Presentation:

| Surfactant | Concentration (mM) | Solubility of Compound (µg/mL) |

| Tween® 80 | 0.1 | [Insert experimental data] |

| Tween® 80 | 1 | [Insert experimental data] |

| Tween® 80 | 10 | [Insert experimental data] |

| Cremophor® EL | 0.1 | [Insert experimental data] |

| Cremophor® EL | 1 | [Insert experimental data] |

| Cremophor® EL | 10 | [Insert experimental data] |

Visualization of Micellar Solubilization

Caption: Mechanism of micellar solubilization.

Technique 3: Complexation with Cyclodextrins

When to use this technique: For compounds that can fit within the cyclodextrin cavity and when a stable, solid formulation with enhanced dissolution is desired.[15]

Causality behind the choice: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can form inclusion complexes by encapsulating poorly soluble "guest" molecules, like N-(1-naphthyl)-1-piperidinecarboxamide, within their hydrophobic core. This complex effectively shields the hydrophobic part of the drug from water, thereby increasing its aqueous solubility and stability.[17]

Troubleshooting

-

Issue: Limited improvement in solubility.

-

Solution:

-

The size of the cyclodextrin cavity must be appropriate for the guest molecule. For a naphthyl group, β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often a good starting point.

-

The stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin ratio) can influence solubility. Higher concentrations of cyclodextrin may be needed.

-

-

Experimental Protocol: Preparation and Evaluation of Cyclodextrin Inclusion Complexes

-

Phase Solubility Study: Similar to the surfactant protocol, determine the solubility of the compound in aqueous solutions of increasing cyclodextrin concentrations (e.g., HP-β-CD). This will help determine the binding constant and complexation efficiency.

-

Preparation of the Solid Complex (Kneading Method):

-

Create a paste by adding a small amount of a water-alcohol mixture to a physical mixture of the drug and cyclodextrin (e.g., in a 1:1 molar ratio).

-

Knead the paste thoroughly for a specified time (e.g., 45-60 minutes).

-

Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Pulverize the dried complex and sieve it to obtain a uniform particle size.

-

-

Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

-

Dissolution Studies: Compare the dissolution rate of the prepared complex to that of the pure drug and a simple physical mixture.

Technique 4: Salt Formation

When to use this technique: For ionizable compounds, particularly weak bases like those containing a piperidine moiety. Salt formation is a very effective method to significantly increase solubility and dissolution rate.[18][19]

Causality behind the choice: The piperidine nitrogen in your compound is basic and can be protonated by an acid to form a salt. This salt is an ionic species and is generally much more soluble in water than the neutral free base.[20] The increase in solubility is a result of the change in pH upon dissolution of the salt.[21] A general guideline is that the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic drug to ensure stable salt formation.[18][22]

Troubleshooting

-

Issue: The formed salt is not significantly more soluble or is unstable.

-

Solution:

-

Screen a variety of counter-ions. Common acidic counter-ions for basic drugs include hydrochloride, mesylate, and tartrate.[23]

-

The resulting salt may be hygroscopic (absorbs moisture from the air), which can affect its stability and handling. Proper storage in a desiccator is crucial.

-

The salt may convert back to the less soluble free base in certain pH environments (e.g., the neutral pH of the intestines). This is known as disproportionation.

-

-

Experimental Protocol: Salt Screening and Formation

-

Counter-ion Selection: Choose a range of pharmaceutically acceptable acids with varying pKa values.

-

Salt Formation in Solution:

-

Dissolve N-(1-naphthyl)-1-piperidinecarboxamide in a suitable organic solvent (e.g., ethanol, acetone).

-

Add an equimolar amount of the selected acid, also dissolved in a small amount of solvent if necessary.

-

Stir the solution and observe for precipitation of the salt. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.

-

-

Isolation and Characterization:

-

Collect the solid salt by filtration and wash with a small amount of the anti-solvent.

-

Dry the salt under vacuum.

-

Characterize the salt form using techniques like melting point analysis, DSC, and PXRD to confirm that a new crystalline entity has been formed.

-

-

Solubility and Dissolution Testing: Determine the aqueous solubility and dissolution rate of the most promising salt forms and compare them to the free base.

References

-

Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

-

Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn. [Link]

-

Journal of Advanced Pharmaceutical Technology & Research. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Brazilian Journal of Pharmaceutical Sciences. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

-

Molecules. (2021). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. [Link]

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

-

European Medicines Agency. (2017). Cyclodextrins used as excipients. [Link]

-

Nanomedicine Research Journal. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. [Link]

-

Current Pharmaceutical Design. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

-

Advanced Drug Delivery Reviews. (2007). Prodrug strategies to overcome poor water solubility. [Link]

-

Advanced Drug Delivery Reviews. (2007). Prodrug strategies to overcome poor water solubility. [Link]

-

ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

-

MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

-

AAPS PharmSciTech. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

-

TANZ Journal. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. [Link]

-

Wikipedia. (n.d.). Cosolvent. [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

-

Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

-

Molecules. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Pharmaceutics. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

-

MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

-

Oriental Journal of Chemistry. (2025). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Advanced Drug Delivery Reviews. (2007). Salt formation to improve drug solubility. [Link]

-